Methyltetrazine-Amine
Description
The Role of Bioorthogonal Chemical Reactions in Advanced Chemical Biology
Bioorthogonal chemistry provides a powerful toolkit for selectively labeling and tracking biomolecules such as proteins, glycans, and lipids in real-time within live cells and organisms. wikipedia.orgnih.gov These reactions are designed to be highly specific, reacting only with their intended partner and remaining inert to the complex array of functional groups present in biological systems. conju-probe.com This high degree of selectivity, or chemoselectivity, allows for the precise modification and study of biological processes with minimal perturbation. conju-probe.compcbiochemres.com The applications of bioorthogonal chemistry are vast, ranging from fundamental biological research and imaging to the development of targeted therapeutics and diagnostics. pcbiochemres.comrsc.orgrsc.org
Overview of Inverse Electron Demand Diels-Alder (IEDDA) Cycloadditions
At the forefront of bioorthogonal chemistry is the inverse electron demand Diels-Alder (IEDDA) reaction. rsc.orgrsc.org This reaction involves the cycloaddition of an electron-deficient diene, typically a tetrazine, with an electron-rich dienophile, such as a strained alkene or alkyne. creative-biolabs.comresearchgate.net The IEDDA reaction is renowned for its exceptionally fast reaction rates, often orders of magnitude faster than other bioorthogonal reactions. eur.nlchemistryworld.com
Historical Evolution of Tetrazine-Based Bioorthogonal Chemistry
The concept of using tetrazines in bioorthogonal chemistry was independently reported by two research groups in 2008. creative-biolabs.comnih.gov This marked a significant milestone, introducing a ligation technique with unprecedented speed and selectivity. chemistryworld.comnih.gov The initial work focused on the reaction between tetrazines and strained trans-cyclooctenes (TCO), which remains one of the most widely used dienophiles. chemistryworld.com Over the past decade, extensive research has been dedicated to developing novel tetrazine and dienophile derivatives with optimized properties, expanding the scope and applicability of this powerful chemical tool. rsc.orgnih.gov
Defining Characteristics of Methyltetrazine-Amine (B608997) IEDDA Reactivity
This compound stands out due to a combination of favorable characteristics that make it highly suitable for bioorthogonal applications.
The IEDDA reaction involving methyltetrazine is characterized by its remarkable speed. conju-probe.comconju-probe.com For instance, the reaction with trans-cyclooctene (B1233481) (TCO) can have second-order rate constants reaching up to 30,000 M⁻¹s⁻¹. This rapid kinetics allows for efficient labeling even at the low concentrations typically found in biological systems. rsc.orgnih.gov Furthermore, the reaction exhibits exceptional chemoselectivity, meaning the methyltetrazine and its dienophile partner react specifically with each other, ignoring the multitude of other functional groups present in a biological milieu. conju-probe.comcreative-biolabs.comconju-probe.com This specificity is crucial for avoiding off-target reactions and ensuring the fidelity of the labeling.
A significant advantage of the IEDDA reaction is that it proceeds efficiently under mild, physiological conditions (neutral pH, aqueous environment, and ambient temperature) without the need for a catalyst. rsc.orgresearchgate.netnih.gov This is in contrast to some other "click" chemistry reactions that require a cytotoxic copper catalyst. eur.nl The catalyst-free nature of the IEDDA reaction, coupled with the stability of the reactants and products in biological media, contributes to its excellent biocompatibility. conju-probe.comcreative-biolabs.comnih.gov This allows for its use in living cells and even whole organisms with minimal disruption to normal biological functions. conju-probe.com
Structural Framework of this compound and Research-Relevant Derivatives
The core structure of this compound consists of a six-membered aromatic ring containing four nitrogen atoms (a tetrazine ring) substituted with a methyl group and an amine-containing group. adcreviews.combiosynth.com The methyl group enhances the stability of the tetrazine ring compared to its unsubstituted counterpart. biosynth.comacs.org The amine group provides a convenient handle for conjugation to other molecules of interest.
Several derivatives of this compound have been developed for specific research applications. These often involve the incorporation of polyethylene (B3416737) glycol (PEG) spacers to improve solubility and biocompatibility. conju-probe.comadcreviews.com
Key Research-Relevant Derivatives of this compound:
| Derivative Name | Key Structural Feature | Primary Advantage |
| This compound | Contains a methyl group and a primary amine. | Enhanced stability compared to tetrazine-amine. biosynth.com |
| Methyltetrazine-PEG4-amine | A methyltetrazine moiety linked to a four-unit polyethylene glycol (PEG) spacer with a terminal amine group. | Increased hydrophilicity and solubility in aqueous buffers. conju-probe.commedchemexpress.com |
| Methyltetrazine-PEG6-amine | A methyltetrazine moiety linked to a six-unit PEG spacer with a terminal amine group. | Further enhanced solubility and biocompatibility due to the longer PEG chain. adcreviews.com |
These derivatives allow researchers to tailor the properties of the methyltetrazine probe to suit the specific requirements of their experiments, such as improving its pharmacokinetic properties for in vivo imaging or enhancing its solubility for in vitro assays.
This compound: A Keystone in Bioorthogonal Chemical Research
This compound stands as a pivotal molecular tool in the rapidly advancing field of bioorthogonal chemistry. Its unique structure, combining the highly reactive tetrazine core with a versatile amine handle, has positioned it as a cornerstone for the construction of sophisticated chemical probes and therapeutic agents. This article delves into the chemical intricacies of this compound and its derivatives, exploring their fundamental role in modern chemical biology and biomedical research.
1 The Core Methyltetrazine Scaffold with Amine Functionality
The fundamental structure of this compound features a six-membered aromatic ring containing four nitrogen atoms, known as a tetrazine, to which a methyl group and an amine-bearing substituent are attached. nih.govadcreviews.com This arrangement confers a unique combination of stability and reactivity, crucial for its utility in bioorthogonal chemistry. The tetrazine ring is electron-deficient, priming it for exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) reactions with strained alkenes, such as trans-cyclooctene (TCO). conju-probe.comtcichemicals.com This reaction is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility under mild, aqueous conditions. conju-probe.comtcichemicals.com
The presence of the methyl group on the tetrazine ring enhances the compound's stability compared to unsubstituted tetrazine-amine, without significantly compromising its reactivity. nih.govbroadpharm.com This improved stability is advantageous for long-term storage and its use in a broader array of chemical transformations. broadpharm.comchemicalbook.com The amine functionality provides a convenient point of attachment for a wide range of molecules, serving as a versatile building block for creating more complex and functional probes. adcreviews.comevitachem.com This amine group can readily react with entities like carboxylic acids and activated esters to form stable amide bonds. broadpharm.com
The reaction between this compound and its dienophile partner, such as TCO, is characterized by its remarkable speed and selectivity, allowing for the efficient conjugation of biomolecules even at low concentrations within complex biological environments. conju-probe.com This bioorthogonal ligation has found widespread application in numerous areas, including fluorescent imaging, drug delivery, and positron emission tomography (PET) imaging. conju-probe.com
Table 1: Properties of the Core this compound Scaffold
| Property | Description | References |
|---|---|---|
| Chemical Formula | C10H11N5 | nih.govbroadpharm.com |
| Molecular Weight | ~201.2 g/mol | broadpharm.com |
| Key Functional Groups | Methyltetrazine, Amine | adcreviews.com |
| Primary Reaction | Inverse-electron-demand Diels-Alder (iEDDA) with strained alkenes (e.g., TCO) | conju-probe.comtcichemicals.com |
| Key Features | Enhanced stability compared to unsubstituted tetrazine-amine, versatile amine handle for conjugation. | nih.govbroadpharm.com |
2 Polyethylene Glycol (PEG) Linker-Modified this compound Conjugates
To further enhance the utility of this compound in biological systems, it is often conjugated with polyethylene glycol (PEG) linkers. PEG is a hydrophilic and biocompatible polymer that can improve the solubility, bioavailability, and pharmacokinetic properties of the molecule it is attached to. adcreviews.comchemimpex.com These PEGylated this compound derivatives retain the reactive tetrazine core while benefiting from the advantageous properties conferred by the PEG chain. chemimpex.com
The length of the PEG linker can be precisely controlled, typically ranging from a few to many repeating ethylene (B1197577) glycol units. broadpharm.combroadpharm.com This variability allows for the fine-tuning of the conjugate's properties to suit specific applications. For instance, longer PEG chains can increase the circulation time of a drug in the bloodstream, a desirable feature for targeted therapies. chemimpex.com
Methyltetrazine-PEG-amine linkers are heterobifunctional, meaning they possess two different reactive groups: the methyltetrazine for reaction with a TCO-modified molecule and a terminal amine for conjugation to another molecule of interest, such as a protein, antibody, or imaging agent. creative-biolabs.com This dual functionality is instrumental in constructing complex bioconjugates. chemimpex.com
Table 2: Examples of PEG-Modified this compound Conjugates
| Compound Name | PEG Chain Length | Key Applications | References |
|---|---|---|---|
| Methyltetrazine-PEG3-amine | 3 units | Bioconjugation, formation of amide bonds with carboxylic acids. | broadpharm.com |
| Methyltetrazine-PEG4-amine | 4 units | Bioconjugation, targeted drug delivery, imaging applications. | chemimpex.comcreative-biolabs.commedchemexpress.com |
| Methyltetrazine-PEG6-amine | 6 units | Enhanced solubility and biocompatibility for biomedical applications. | adcreviews.com |
| Methyltetrazine-PEG8-amine | 8 units | Drug conjugation, bioimaging, protein labeling, surface functionalization. |
3 Bifunctional and Multifunctional Methyltetrazine Constructs for Targeted Applications
The true power of this compound lies in its role as a scaffold for creating bifunctional and multifunctional constructs designed for highly specific applications. medchemexpress.com By attaching different functional moieties to the methyltetrazine core, researchers can develop sophisticated tools for targeted therapy, advanced imaging, and fundamental biological studies.
In a typical bifunctional construct, the methyltetrazine group serves as the bioorthogonal reactive partner, while the other end of the molecule is functionalized with a targeting ligand, a therapeutic agent, or a reporter molecule. chemimpex.com For example, a this compound derivative can be conjugated to an antibody that specifically recognizes a cancer cell surface antigen. This antibody-drug conjugate can then be administered, followed by a second molecule carrying a potent toxin linked to a TCO group. The iEDDA reaction will then occur specifically at the tumor site, delivering the toxin directly to the cancer cells and minimizing off-target effects.
Multifunctional constructs can incorporate even more complexity, combining a targeting moiety, a therapeutic payload, and an imaging agent all within a single molecular entity. These advanced constructs are at the forefront of personalized medicine, enabling simultaneous diagnosis and therapy (theranostics). For instance, a methyltetrazine construct could be designed to carry a drug, a fluorescent dye for optical imaging, and a chelator for radiolabeling for PET imaging, all targeted to a specific biological marker. nih.gov
The development of these complex methyltetrazine-based tools has been instrumental in advancing pretargeted imaging strategies. nih.gov In this approach, a TCO-modified targeting vector is administered first, allowed to accumulate at the target site and clear from non-target tissues. Subsequently, a much smaller, rapidly clearing radiolabeled methyltetrazine probe is administered, which quickly finds and reacts with the pre-localized TCO, leading to a high-contrast image. nih.gov
Table 3: Components of Bifunctional and Multifunctional Methyltetrazine Constructs
| Component | Function | Example Applications | References |
|---|---|---|---|
| Methyltetrazine Core | Bioorthogonal reaction partner | Enables site-specific conjugation in biological systems. | conju-probe.commedchemexpress.com |
| Targeting Ligand | Directs the construct to a specific biological target | Antibodies, peptides, small molecules for targeting cancer cells or other specific cell types. | chemimpex.comnih.gov |
| Therapeutic Agent | Exerts a therapeutic effect | Cytotoxic drugs for cancer therapy, photosensitizers for photodynamic therapy. | chemicalbook.com |
| Imaging Agent | Enables visualization of the construct's location | Fluorescent dyes for microscopy, chelators for PET or SPECT imaging radionuclides. | nih.gov |
| Linker (e.g., PEG) | Connects the different components and modifies properties | Improves solubility, stability, and pharmacokinetic profile. | adcreviews.comchemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5/c1-7-12-14-10(15-13-7)9-4-2-8(6-11)3-5-9/h2-5H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKQKWLZKSZYAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345955-28-3 | |
| Record name | (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Derivatization Strategies for Methyltetrazine Amine
Foundational Synthetic Routes to Methyltetrazine Core Structures
The synthesis of the 1,2,4,5-tetrazine (B1199680) ring is the cornerstone of producing methyltetrazine-amine (B608997) and its derivatives. Historically, the Pinner synthesis and its variations have been the most common methods for constructing the tetrazine core.
The classical Pinner synthesis involves the reaction of an iminoester with hydrazine to form an amidrazone. This intermediate then undergoes cyclization with an excess of hydrazine to yield a dihydro-1,2,4,5-tetrazine derivative, which is subsequently oxidized to the aromatic 1,2,4,5-tetrazine mdpi.com. To produce asymmetrically substituted tetrazines, such as a methyltetrazine, a common approach involves the condensation of two different nitriles with hydrazine. For instance, the reaction of acetonitrile and a second nitrile with hydrazine, often catalyzed by metal salts like those of zinc or nickel, can yield the desired 3-methyl-6-substituted-1,2,4,5-tetrazine. However, this method can lead to a statistical mixture of products, including two symmetrical tetrazines and the desired unsymmetrical product, necessitating careful purification.
A significant advancement in the synthesis of unsymmetrical tetrazines is the use of cross-coupling reactions. For example, a Sonogashira-type cross-coupling of a 3-bromo-6-methyl-1,2,4,5-tetrazine with terminal alkynes provides an efficient route to various 3-alkyl-6-methyl-1,2,4,5-tetrazines chemrxiv.orgrsc.org. This method offers greater control over the final product compared to traditional condensation reactions.
| Synthetic Route | Description | Key Intermediates | Advantages |
| Pinner Synthesis | Reaction of an iminoester with hydrazine, followed by cyclization and oxidation. | Iminoester, Amidrazone, Dihydro-1,2,4,5-tetrazine | Foundational and well-established method. |
| Mixed Nitrile Condensation | Co-condensation of two different nitriles with hydrazine, often with metal catalysis. | Nitriles, Dihydro-1,2,4,5-tetrazine | A direct approach to unsymmetrical tetrazines. |
| Sonogashira Cross-Coupling | Coupling of a halogenated methyltetrazine with a terminal alkyne. | 3-bromo-6-methyl-1,2,4,5-tetrazine | High efficiency and control for unsymmetrical substitution. chemrxiv.orgrsc.org |
Synthesis of Methyltetrazine Amino Acid Analogues for Peptide Integration
The incorporation of methyltetrazine moieties into peptides is a powerful tool for creating probes and therapeutics with unique properties. This is typically achieved by synthesizing amino acid analogues bearing a methyltetrazine group, which can then be used in standard solid-phase peptide synthesis (SPPS).
One common strategy involves starting with a commercially available amino acid that has a functional group amenable to conversion into a tetrazine. For instance, a novel tetrazine-containing amino acid, (S)-3-(4-(1, 2, 4, 5-tetrazin-3-yl) phenyl)-2-aminopropanoic acid, has been synthesized from L-4-cyano-phenylalanine. In this process, the cyano group of the phenylalanine derivative reacts with formamidine acetate and anhydrous hydrazine in the presence of elemental sulfur as a catalyst to form the tetrazine ring nih.govresearchgate.net. The resulting amino acid can then be protected with Fmoc or Boc groups for use in SPPS nih.gov.
Another approach involves the synthesis of unnatural amino acids where the tetrazine ring is directly attached to the amino acid backbone. These can be synthesized and then incorporated into peptides, offering a bioorthogonal handle for further modifications ru.nlnih.govresearchgate.net. The stability of the tetrazine ring under the acidic conditions of peptide cleavage from the resin is a critical consideration in these synthetic designs nih.gov.
Strategies for Amine Functionalization and Diversification
Introducing an amine group onto the methyltetrazine core is a key step in producing the versatile "this compound" building block. This can be achieved through various synthetic strategies.
One direct method is the ammonolysis of a suitable precursor. For example, 3,6-diamino-1,2,4,5-tetrazine can be synthesized from 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine by reaction with ammonia google.com. While this produces a di-amino tetrazine, similar principles can be applied to create mono-amino derivatives.
A more common approach for creating asymmetrically functionalized tetrazines, including those with an amine group, is to start with a precursor that can be readily converted to an amine. For instance, a tetrazine bearing a leaving group, such as a halogen or a methylthio group, can undergo nucleophilic aromatic substitution with an appropriate amine-containing nucleophile. The synthesis of 3-methyl-6-(methylthio)-1,2,4,5-tetrazine from thiocarbohydrazide provides a versatile intermediate for such functionalization mdpi.comresearchgate.net.
Rational Design and Synthesis of Functionalized this compound Derivatives
The primary amine of this compound serves as a versatile handle for the attachment of various functional groups, enabling the creation of a wide array of specialized molecules.
Synthesis of PEGylated this compound Conjugates
Polyethylene (B3416737) glycol (PEG) chains are often conjugated to biomolecules to improve their solubility, stability, and pharmacokinetic properties. The synthesis of PEGylated this compound conjugates typically involves the reaction of the amine group of this compound with a PEG chain that has been activated at one end.
Heterobifunctional PEG linkers containing a methyltetrazine at one end and a different reactive group at the other are particularly useful for bioconjugation. The synthesis of these linkers often starts with a PEG chain that is functionalized with an amine at one end and a protected functional group (like a carboxylic acid) at the other.
To synthesize Methyltetrazine-amido-PEG-acid , this compound can be coupled to a PEG linker that has a carboxylic acid at one terminus and a protected amine at the other. After deprotection of the amine, it can be reacted with an activated methyltetrazine derivative. Alternatively, an activated methyltetrazine-acid can be coupled to an amino-PEG-acid.
The synthesis of Methyltetrazine-amido-PEG-NHS ester typically follows the synthesis of the corresponding PEG-acid. The terminal carboxylic acid of Methyltetrazine-amido-PEG-acid is activated to form an N-hydroxysuccinimide (NHS) ester vectorlabs.comchemimpex.com. This is a common strategy to create amine-reactive linkers that can readily conjugate to proteins and other biomolecules vectorlabs.comchemimpex.com. These PEGylated methyltetrazine-NHS esters are valuable reagents for a variety of applications in drug delivery and diagnostics chemimpex.commedchemexpress.commedchemexpress.com.
| Derivative | Synthetic Precursor | Key Reaction |
| Methyltetrazine-amido-PEG-acid | This compound and a PEG-diacid derivative (or an amino-PEG-acid) | Amide bond formation |
| Methyltetrazine-amido-PEG-NHS ester | Methyltetrazine-amido-PEG-acid | Esterification with N-hydroxysuccinimide |
Synthesis of this compound for PROTAC Linker Architectures
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3 ligase-binding moieties is a critical component of a PROTAC's design and efficacy.
This compound is a valuable building block for constructing PROTAC linkers due to the bioorthogonal reactivity of the tetrazine group, which allows for late-stage modification or "click-to-release" applications. The synthesis of a methyltetrazine-containing PROTAC linker typically involves coupling this compound to a linker scaffold that has been pre-functionalized with a warhead for the target protein and a ligand for the E3 ligase.
The modular nature of PROTAC synthesis allows for the creation of libraries of compounds with varying linker lengths and compositions to optimize degradation efficiency nih.gov. The amine functionality of this compound can be used to attach it to the linker via a stable amide bond. The tetrazine moiety can then be used for subsequent bioorthogonal reactions, for example, with a trans-cyclooctene (B1233481) (TCO)-modified component, or it can be an integral part of the final PROTAC structure, influencing its physicochemical properties nih.govnih.govenamine.netenamine.net.
On-Resin and Late-Stage Functionalization Approaches for Complex Biomolecules
The site-specific modification of complex biomolecules is crucial for applications in therapeutics, molecular imaging, and diagnostics. nih.govnih.gov On-resin and late-stage functionalization (LSF) are powerful strategies that enable the precise introduction of reporter groups, such as methyltetrazine, onto peptides and other macromolecules. nih.govrsc.org These approaches leverage the unique reactivity of methyltetrazine in bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (IEDDA) reaction, which is noted for its exceptionally fast kinetics and high specificity in biological environments. conju-probe.comconju-probe.comresearchgate.net
On-Resin Functionalization
On-resin functionalization involves the chemical modification of a peptide while it is still covalently attached to the solid support during Solid Phase Peptide Synthesis (SPPS). rsc.org This methodology offers significant advantages, including the avoidance of intermediate purification steps and the ability to drive reactions to completion using excess reagents. researchgate.net
The direct incorporation of tetrazine-containing amino acids during SPPS can be challenging due to the instability of the tetrazine ring under certain synthesis conditions, such as the repeated piperidine treatments required for Fmoc-group deprotection. nih.gov However, introducing the tetrazine moiety at a late stage of the synthesis, while the peptide remains on the resin, is a viable and effective strategy. rsc.orgnih.gov This allows the bulk of the peptide to be assembled using standard Fmoc/tBu-based SPPS, after which the tetrazine can be coupled to the N-terminus or a side chain.
A key application of this method is performing the IEDDA reaction directly on the solid phase. rsc.org In a proof-of-concept study, a titanium-binding peptide synthesized on a TentaGel resin was functionalized with a tetrazine derivative. Subsequently, a dienophile, such as a maleimide-functionalized cyclic RGD peptide, was added to the resin in an aqueous solution to perform the on-resin ligation. rsc.org The progress of this cycloaddition can be monitored directly on the resin by measuring the disappearance of the characteristic tetrazine absorbance at approximately 540 nm. rsc.org The resulting conjugate is stable to the final cleavage conditions (e.g., using trifluoroacetic acid) and subsequent purification. rsc.org
| Resin-Bound Molecule | Reactant (Dienophile) | Reaction Time | Key Finding | Reference |
|---|---|---|---|---|
| Tetrazine-functionalized peptide (1a) | Dienophile 3 (in H₂O) | > 24 hours | Reaction was slow, indicating a need for more reactive tetrazines. | rsc.org |
| Tetrazine-functionalized peptide (1b) | Dienophile 3 (in H₂O) | 2 hours | Complete cycloaddition, demonstrating the feasibility of on-resin IEDDA. | rsc.org |
| Tetrazine-functionalized peptide (1a) | c[RGDfK(maleimide)] (6) | 16 hours | Successful on-resin ligation with a complex cyclic peptide. | rsc.org |
Late-Stage Functionalization (LSF)
Late-stage functionalization (LSF) refers to the modification of a complex molecule in the final steps of its synthesis. nih.gov This approach is highly efficient, providing a time- and cost-effective means to diversify complex structures like peptides and proteins without needing to perform a full de novo synthesis for each derivative. nih.govnovartis.com LSF is particularly valuable for introducing reactive handles amenable to bioorthogonal reactions. nih.gov
One powerful LSF technique involves the chemoenzymatic modification of specific amino acid residues. For instance, an indole prenyltransferase (IPT) enzyme can be used to selectively modify the indole ring of tryptophan residues in fully formed peptides under mild, aqueous conditions. nih.govnih.govfigshare.com This enzymatic step installs a unique reactive handle, such as an olefin, which can then undergo a highly selective IEDDA reaction with a this compound derivative to form the final conjugate. nih.govnih.gov This strategy has been successfully applied to modify clinically relevant peptides, with tryptophan residues at or near the termini showing higher accessibility and conversion yields. nih.gov
Another common LSF method involves the direct conjugation of an activated methyltetrazine, such as a Methyltetrazine-PEG-NHS ester, to nucleophilic sites on a biomolecule, typically the ε-amine of a lysine residue or the N-terminus. broadpharm.com This reaction is straightforward and proceeds efficiently under mild buffered conditions, making it suitable for a wide range of proteins and peptides. conju-probe.combroadpharm.com
LSF strategies involving methyltetrazine are central to pretargeted imaging and therapy. rsc.orgacs.org In this approach, a biomolecule (e.g., an antibody or nanoparticle) functionalized with a dienophile like trans-cyclooctene (TCO) is administered first. acs.org After it has localized to the target site and cleared from circulation, a second, small-molecule component—a radiolabeled methyltetrazine—is administered. acs.orgnih.gov The extremely rapid kinetics of the tetrazine-TCO ligation ensure that the radiolabel is quickly and specifically captured at the target site. researchgate.netrsc.org
| Biomolecule | LSF Method | Methyltetrazine Partner | Application | Reference |
|---|---|---|---|---|
| Tryptophan-containing peptides | Chemoenzymatic installation of an olefin handle | Biotin-conjugated tetrazine | Site-selective bioconjugation | nih.govnih.gov |
| Protein 2 (general) | NHS-ester coupling to primary amines (e.g., Lysine) | Methyl-tetrazine-PEG8-NHS ester | Protein-protein conjugation | broadpharm.com |
| Tyr3-octreotide (TOC) peptide | Coupling of TCO to peptide | [¹⁸F]AmBF₃-tetrazine | PET imaging radiopharmaceutical synthesis | nih.gov |
| Spherical Nucleic Acids (SNA) | NHS-ester coupling of TCO to amine-modified SNA | [¹⁸F]FDG-Tz | Pretargeted PET imaging | acs.org |
Mechanistic Insights and Kinetic Characterization of Methyltetrazine Amine Bioorthogonal Ligations
Fundamental Reaction Mechanisms of Methyltetrazine-Amine (B608997) in IEDDA Cycloadditions
The bioorthogonal reaction involving this compound is characterized by a [4+2] cycloaddition where the tetrazine acts as the electron-deficient diene and a strained alkene serves as the dienophile. This process is exceptionally fast and proceeds cleanly in complex biological environments without the need for a catalyst. conju-probe.comenamine.net
This compound readily reacts with a variety of strained dienophiles, including trans-cyclooctenes (TCOs), norbornenes, and cyclopropenes. conju-probe.com The reaction mechanism proceeds through an IEDDA pathway, which is initiated by the cycloaddition of the tetrazine with the dienophile. This is followed by a retro-Diels-Alder reaction that involves the irreversible elimination of nitrogen gas (N₂), driving the reaction forward and forming a stable covalent bond. iris-biotech.de
The choice of dienophile significantly influences the reaction kinetics. TCOs are highly reactive partners for tetrazines due to their significant ring strain. nih.gov Norbornene, while more stable and commercially available, generally exhibits slower reaction rates compared to TCO. nih.gov Cyclopropenes have emerged as stable and highly reactive "mini-tags" for tetrazine ligations. nih.govnih.govresearchgate.net Research has shown that the reactivity patterns of these mini-tags are sensitive to substitution on the cyclopropene (B1174273) ring. nih.govnih.gov In some cases, a substituted methylcyclopropene was found to react more rapidly with a sterically hindered and highly stable tert-butyl substituted tetrazine than even a trans-cyclooctene (B1233481) derivative, highlighting the nuanced interplay between diene and dienophile structure. nih.govnih.govnih.gov
The initial cycloaddition between the methyltetrazine and the strained alkene results in the formation of a bicyclic intermediate. Following the rapid elimination of N₂, a stable dihydropyridazine (B8628806) product is formed. conju-probe.comresearchgate.net The stability of this final conjugated adduct is a critical feature of the tetrazine ligation, ensuring the persistence of the linkage in biological studies. nih.gov
The structure and stability of the dihydropyridazine adduct can be influenced by the specific tetrazine and dienophile used. Mechanistic studies on related tetrazine systems for "click-to-release" applications have identified specific tautomers, such as the 2,5-dihydropyridazine, as the key species responsible for subsequent elimination reactions. chemrxiv.org This underscores the importance of understanding the adduct's structure and stability for designing predictable bioorthogonal tools.
Comprehensive Kinetic Analyses of this compound Reactions
The kinetics of the tetrazine-dienophile ligation are a key advantage of this bioorthogonal reaction, often characterized by second-order rate constants that are orders of magnitude higher than other bioorthogonal pairings.
The IEDDA reaction between tetrazines and strained alkenes is distinguished by its exceptionally fast reaction kinetics. conju-probe.comiris-biotech.de These rates are quantified using second-order rate constants (k₂), which typically fall in the range of 10³ to 10⁶ M⁻¹s⁻¹. rsc.org For instance, the reaction of 3,6-di(2-pyridyl)-s-tetrazine with trans-cyclooctene proceeds with a k₂ of 2000 M⁻¹s⁻¹. nih.gov The fastest kinetics are often observed with hydrogen-substituted tetrazines, which can achieve rates up to 30,000 M⁻¹s⁻¹ with TCO. iris-biotech.denih.gov These rapid kinetics enable efficient labeling even at the low concentrations typically encountered in biological systems. nih.gov Stopped-flow spectrophotometry is a commonly employed technique to measure these rapid reaction rates by monitoring the disappearance of the characteristic tetrazine absorbance upon reaction. nih.govrsc.org
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| Methyl-substituted tetrazines | TCO derivatives | ~1000 | iris-biotech.de |
| 3,6-di(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 2000 | nih.gov |
| Hydrogen-substituted tetrazines | trans-cyclooctene (TCO) | up to 30000 | iris-biotech.de |
The substituents on the tetrazine ring play a crucial role in modulating both reactivity and stability. A key modification is the introduction of a methyl group. Methyl-substituted tetrazines, such as this compound, exhibit significantly enhanced stability, particularly in aqueous or biological environments, compared to their hydrogen-substituted counterparts. iris-biotech.dersc.org
This increased stability, however, comes at the cost of reactivity. Methyl-substituted tetrazines generally display slower reaction kinetics than H-substituted tetrazines. conju-probe.comiris-biotech.de While H-substituted tetrazines can achieve the highest reaction rates, their lower stability can be a limitation. iris-biotech.de Therefore, the choice between a methyl- or hydrogen-substituted tetrazine represents a trade-off between kinetic speed and stability, making this compound a preferred choice for applications requiring long-term stability of the probe. iris-biotech.de
| Substitution | Typical Reaction Rate (k₂ with TCO) | Relative Stability | Reference |
|---|---|---|---|
| 6-Methyl-substituted | ~1000 M⁻¹s⁻¹ | High | iris-biotech.de |
| 6-Hydrogen-substituted | up to 30000 M⁻¹s⁻¹ | Lower | iris-biotech.de |
In the context of "click-to-release" strategies, the kinetics of the elimination step following the initial cycloaddition are critical. Research into libraries of functionalized tetrazines has revealed that aminoethyl-functionalized tetrazines can exhibit exceptionally fast elimination rates. universiteitleiden.nl
A significant finding is that the elimination kinetics for some of these aminoethyl functionalized tetrazines are not negatively impacted by changes in pH, demonstrating a degree of pH-independence. universiteitleiden.nl Specifically, 2-(6-methyl-1,2,4,5-tetrazin-3-yl)ethan-1-amine has been identified as a useful component for pH-independent click-to-release applications. enamine.net Furthermore, studies on the initial cycloaddition step for representative tetrazines have shown no significant change in the second-order rate constant between physiological pH (7.4) and a more acidic pH of 5.0, suggesting the ligation itself is robust across different biological compartments. nih.gov
Theoretical and Computational Chemistry Investigations of this compound Reactivity
The exceptional kinetics and bioorthogonality of the inverse-electron-demand Diels-Alder (IEDDA) reaction involving tetrazines and strained dienophiles have spurred extensive theoretical and computational investigations to understand the underlying principles governing their reactivity. For this compound, computational chemistry provides powerful insights into the reaction mechanism, selectivity, and the delicate balance between reaction speed and stability. These studies are crucial for the rational design of new bioorthogonal tools with tailored properties.
Density Functional Theory (DFT) Studies for Transition State Elucidation
Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanistic pathways of bioorthogonal reactions involving tetrazines. By modeling the potential energy surface of the reaction, DFT calculations can identify and characterize the geometry and energy of the transition state—the highest-energy point along the reaction coordinate that determines the reaction rate. The M06-2X and B3LYP functionals are commonly employed for these types of calculations.
The IEDDA reaction between a tetrazine and a dienophile, such as trans-cyclooctene (TCO), proceeds through a concerted, though often asynchronous, transition state. DFT calculations reveal the activation free energy (ΔG‡) of this step, which is inversely related to the reaction rate constant. For instance, computational studies comparing various substituted tetrazines show a clear correlation between the electron-withdrawing nature of the substituent and the calculated activation barrier. While specific DFT calculations for this compound are not broadly published, data for structurally related tetrazines provide a strong predictive framework. Phenyl- and methyl-substituted tetrazines generally exhibit higher activation barriers compared to those with potent electron-withdrawing groups like pyridyl. DFT calculations have demonstrated that modifying the dienophile also significantly impacts the activation energy; for example, the axial isomer of a functionalized TCO was found to be more reactive (possessing a lower energy barrier) than the corresponding equatorial isomer.
Distortion/interaction analysis, a computational method often paired with DFT, decomposes the activation energy into two components: the energy required to distort the reactants into their transition-state geometries and the interaction energy between the distorted molecules. This analysis has shown that highly reactive tetrazines are often pre-distorted in their ground state, which lowers the distortion energy penalty required to reach the transition state, thereby accelerating the reaction.
| Tetrazine Derivative | Dienophile | Computational Method | Calculated Activation Free Energy (ΔG‡, kcal/mol) |
|---|---|---|---|
| Methyl-tetrazine (Me-Tz) | axial-TCO | CPCM(water)-M06-2X/6-311+G(d,p)//M06-2X/6-31G(d) | 13.6 |
| Phenyl-tetrazine (Ph-Tz) | axial-TCO | CPCM(water)-M06-2X/6-311+G(d,p)//M06-2X/6-31G(d) | 13.6 |
| Pyridyl-tetrazine (Py-Tz) | axial-TCO | CPCM(water)-M06-2X/6-311+G(d,p)//M06-2X/6-31G(d) | 11.6 |
| Triazolyl-tetrazine (Ta-Tz) | axial-TCO | CPCM(water)-M06-2X/6-311+G(d,p)//M06-2X/6-31G(d) | 12.2 |
Frontier Molecular Orbital (FMO) Theory Analysis of Reactivity and Stability Trade-offs
Frontier Molecular Orbital (FMO) theory provides a qualitative and powerful framework for understanding the reactivity in Diels-Alder reactions. The IEDDA reaction is characterized by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile (e.g., TCO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient diene (the tetrazine). A smaller energy gap between these two frontier orbitals leads to a stronger interaction and a faster reaction rate.
For tetrazines, reactivity is primarily governed by the energy of the LUMO. Attaching electron-withdrawing groups to the tetrazine ring lowers its LUMO energy, decreases the HOMO-LUMO gap with a dienophile, and thus accelerates the cycloaddition. The amine group on this compound is generally considered electron-donating, which would raise the LUMO energy and slow the reaction compared to an unsubstituted tetrazine. However, protonation of the amine under physiological conditions would transform it into a strongly electron-withdrawing ammonium (B1175870) group, significantly lowering the LUMO energy and enhancing reactivity.
This principle, however, gives rise to a critical reactivity-stability trade-off. A lower LUMO energy not only makes the tetrazine more reactive toward its target dienophile but also increases its susceptibility to degradation pathways, such as nucleophilic attack by biological thiols. Therefore, an optimal tetrazine probe must balance high reactivity with sufficient stability to function effectively in a biological environment. Computational chemistry is used to calculate the LUMO energies of novel tetrazine designs to predict their reactivity and potential stability issues before their synthesis.
| Tetrazine Derivative | LUMO Energy (eV) | Relative Reactivity Trend | Relative Stability Trend |
|---|---|---|---|
| Phenyl-tetrazine (Ph-Tz) | 0.77 | Moderate | High |
| Pyridyl-tetrazine (Py-Tz) | 0.46 | Very High | Moderate |
| Triazolyl-tetrazine (Ta-Tz) | 0.67 | High | High |
Computational Prediction of Regioselectivity and Stereochemical Outcomes
When an unsymmetrically substituted tetrazine like this compound reacts with an unsymmetrical dienophile, the formation of two different regioisomers is possible. Similarly, the approach of the dienophile can lead to different stereochemical outcomes (e.g., endo vs. exo). Computational methods, particularly DFT, are highly effective at predicting these outcomes by calculating the activation energies for all possible reaction pathways. The pathway with the lowest activation barrier will be the dominant one, leading to the major product.
Studies on other unsymmetrical tetrazines have shown that the regioselectivity of the cycloaddition can be reliably predicted by comparing the energies of the competing transition states. In some cases, the observed regioselectivity is opposite to what would be predicted by simple FMO or zwitterionic models, highlighting the importance of high-level computational analysis that accounts for all steric and electronic interactions in the transition state.
Mechanistic Modeling of Tautomerization and Elimination Pathways
The initial [4+2] cycloaddition between a tetrazine and a dienophile yields a highly unstable bicyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction to eliminate nitrogen gas (N₂), forming a 4,5-dihydropyridazine product. This dihydropyridazine is often not the final, stable product and can undergo subsequent tautomerization to form more stable 1,4- or 2,5-dihydropyridazine isomers.
Computational modeling using DFT is instrumental in mapping the potential energy landscape of these post-cycloaddition transformations. These calculations can determine the relative stabilities of the different dihydropyridazine tautomers and the energy barriers for the proton transfer steps that interconvert them. The presence of the amine group in this compound could potentially influence these pathways through intramolecular catalysis, where the amine functionality facilitates the proton transfer, thereby lowering the activation energy for tautomerization. DFT studies can model the role of solvent molecules or intramolecular functional groups in assisting these proton transfers, revealing that such assistance can significantly reduce the activation barriers compared to the uncatalyzed process.
In "click-to-release" applications, the dihydropyridazine intermediate is designed to undergo a subsequent elimination reaction to release a caged molecule. Computational modeling is crucial for designing these systems, as it can predict the rate of the elimination step by calculating the energy barrier for this transformation. This allows for the fine-tuning of the electronic and steric properties of the tetrazine to control the timing of payload release after the initial bioorthogonal reaction.
Challenges and Future Directions in Methyltetrazine Amine Research
Optimization of Reaction Performance in Physiologically Complex Environments
A significant challenge in the application of methyltetrazine-amine (B608997) is optimizing its reaction performance within the intricate and dynamic environment of living organisms. The iEDDA reaction, while inherently fast and selective, can be influenced by various physiological factors. The crowded cellular milieu, non-specific protein binding, and the presence of endogenous nucleophiles can all impact the effective concentration and reactivity of the bioorthogonal partners.
Researchers are actively exploring strategies to enhance reaction kinetics in vivo. One approach involves the modulation of the electronic properties of the tetrazine core. The introduction of electron-withdrawing groups can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the tetrazine, thereby accelerating the cycloaddition with a dienophile. However, this often comes at the cost of decreased stability. Therefore, a delicate balance must be struck to achieve rapid reaction rates without compromising the compound's persistence in a biological system.
Another strategy focuses on increasing the effective molarity of the reactants. This can be achieved through pre-targeting approaches, where a this compound-functionalized molecule is first allowed to accumulate at a specific biological target. Subsequently, a probe carrying the complementary dienophile is introduced, leading to a localized reaction with enhanced efficiency. Nucleic-acid-templated chemistry has also been employed to bring the reactive partners into close proximity, dramatically accelerating the reaction rate and enabling the detection of low-abundance targets.
Strategies for Enhancing In Vivo Stability and Minimizing Degradation Pathways
The in vivo stability of this compound is a critical factor for its successful application, particularly in longitudinal studies or therapeutic applications. While the methyl group in this compound offers improved stability compared to unsubstituted tetrazine-amine, degradation can still occur through various pathways. broadpharm.comconju-probe.com One of the primary degradation routes is reaction with endogenous nucleophiles, such as thiols found in glutathione.
To address this, researchers are designing novel tetrazine scaffolds with enhanced stability. The introduction of sterically hindering groups near the tetrazine core can shield it from nucleophilic attack. Furthermore, the incorporation of electron-rich substituents can increase the stability of the tetrazine ring, although this generally leads to a decrease in reactivity. nih.gov The development of tetrazine derivatives with a favorable balance between stability and reactivity remains a key area of research.
Another approach to enhance in vivo stability is the conjugation of this compound to macromolecules or nanoparticles. This can protect the tetrazine moiety from degradation and alter its pharmacokinetic profile, leading to longer circulation times and improved bioavailability. For instance, conjugation to polyethylene (B3416737) glycol (PEG) linkers has been shown to improve both the stability and aqueous solubility of methyltetrazine derivatives. vectorlabs.com
| Derivative | Key Feature | Impact on Stability | Reference |
|---|---|---|---|
| This compound | Methyl substitution | Improved stability over tetrazine-amine | broadpharm.com |
| 6-Methyl-substituted tetrazines | High stability in aqueous media | Prime choice for applications like protein labeling | iris-biotech.de |
| Hydrogen-substituted tetrazines | Lower stability | Offer extremely fast reaction kinetics for applications like in vivo imaging | iris-biotech.de |
| PEGylated this compound | PEG linker | Enhanced aqueous solubility and stability | vectorlabs.com |
Design and Synthesis of Novel this compound Derivatives with Tunable Reactivity Profiles
The ability to fine-tune the reactivity of this compound is crucial for its application in diverse biological contexts. The ideal reactivity profile depends on the specific application; for example, rapid kinetics are essential for capturing fast dynamic processes, while slower, more controlled reactions might be preferable for certain therapeutic applications.
The rational design and synthesis of novel this compound derivatives with tunable reactivity is a major focus of current research. By systematically modifying the substituents on the tetrazine ring, researchers can modulate its electronic and steric properties, thereby controlling its reactivity. For instance, tetrazines with electron-withdrawing substituents react faster, while those with electron-donating groups exhibit slower reaction rates. nih.gov
The development of synthetic methodologies that allow for the facile introduction of a wide range of functional groups onto the tetrazine core is essential for creating a diverse library of derivatives with varying reactivity profiles. This includes the synthesis of both symmetric and asymmetric tetrazines, providing greater control over the final properties of the molecule. The amine functionality of this compound serves as a convenient handle for conjugation to various molecules of interest, including proteins, antibodies, and nanoparticles, further expanding the accessible chemical space. precisepeg.com
| Substituent Type | Impact on Reactivity | Example Application | Reference |
|---|---|---|---|
| Electron-withdrawing groups | Increased reactivity | Rapid in vivo imaging | nih.gov |
| Electron-donating groups | Decreased reactivity | Controlled drug release | nih.gov |
| Sterically bulky groups | Can modulate reactivity and improve stability | Probing sterically hindered environments | nih.gov |
Advancements in Computational Modeling for Rational Design and Predictive Synthesis
Computational modeling has emerged as a powerful tool for the rational design and predictive synthesis of novel this compound derivatives. rsc.orgchemrxiv.orgresearchgate.net By using quantum chemical calculations, such as Density Functional Theory (DFT), researchers can predict the reactivity and stability of different tetrazine structures before their synthesis, saving significant time and resources. nih.gov
The distortion/interaction model is a particularly useful computational approach for understanding and predicting the kinetics of iEDDA reactions. rsc.org This model dissects the activation energy of the reaction into two components: the energy required to distort the reactants into their transition-state geometries and the interaction energy between the distorted molecules. This allows for a detailed analysis of how different substituents on the tetrazine ring affect the reaction barrier.
Computational screening of large virtual libraries of tetrazine derivatives is becoming increasingly feasible, enabling the rapid identification of candidates with desired properties. chemrxiv.orgchemrxiv.org This in silico approach can guide synthetic efforts towards the most promising molecules, accelerating the discovery of new bioorthogonal tools with optimized performance. As computational methods become more accurate and efficient, they will play an increasingly important role in the design of the next generation of this compound derivatives.
Expanding the Scope of this compound Applications in Emerging Areas of Chemical Biology and Bionanotechnology
The unique properties of this compound are driving its application in a growing number of emerging areas within chemical biology and bionanotechnology. Researchers are continuously finding innovative ways to harness its capabilities for studying and manipulating biological systems.
In the field of super-resolution microscopy , methyltetrazine-dyes are being used for the bioorthogonal labeling of proteins with high specificity and efficiency. uni-wuerzburg.debiorxiv.org The fluorogenic nature of some tetrazine-dye conjugates, where the fluorescence is quenched by the tetrazine and "turns on" upon reaction, allows for imaging with a high signal-to-noise ratio, which is crucial for single-molecule imaging. nih.govbiorxiv.org
Targeted drug delivery is another promising application. This compound can be used to conjugate drugs to targeting moieties, such as antibodies or nanoparticles, for site-specific delivery. precisepeg.comnih.gov The bioorthogonal reaction can also be used to trigger drug release at the target site, minimizing off-target effects.
In bionanotechnology , this compound is being used to functionalize nanoparticles for a variety of applications, including imaging, sensing, and therapy. mdpi.comnih.govnih.govmdpi.comhilarispublisher.com For example, methyltetrazine-functionalized magnetic nanoparticles can be used for targeted imaging and hyperthermia treatment of tumors. The ability to precisely control the surface chemistry of nanoparticles using this compound opens up new possibilities for the development of sophisticated theranostic agents.
The continued development of novel this compound derivatives and a deeper understanding of their behavior in biological systems will undoubtedly lead to even more exciting and impactful applications in the future.
Q & A
Q. What structural features of Methyltetrazine-Amine make it suitable for bioorthogonal conjugation applications?
this compound contains a tetrazine ring with a methyl substituent and a reactive amine group. The methyl group improves stability by reducing the electron-deficient nature of the tetrazine core, mitigating premature hydrolysis . The amine group enables covalent coupling to biomolecules (e.g., antibodies, peptides) via NHS ester or maleimide chemistry, while the tetrazine moiety participates in inverse electron-demand Diels-Alder (IEDDA) reactions with trans-cyclooctene (TCO) derivatives. For experimental validation, researchers should perform NMR (¹H/¹³C) and LC-MS to confirm structural integrity post-functionalization .
Q. How can researchers optimize the solubility of this compound for aqueous reaction systems?
this compound’s solubility depends on pH and counterion selection. In acidic conditions (pH 4–6), the amine group is protonated, enhancing water solubility. For protocols requiring neutral pH, PEGylation (e.g., Methyltetrazine-PEG12-NHS Ester) or salt formation (e.g., HCl salts) can improve solubility. A stepwise approach:
Dissolve in DMSO (10–50 mM stock).
Dilute in PBS (pH 7.4) while monitoring precipitation via dynamic light scattering (DLS).
Adjust ionic strength or use co-solvents (≤5% acetonitrile) if needed .
Q. What analytical techniques are critical for characterizing this compound conjugates?
- HPLC-MS : Confirm molecular weight and purity of conjugates. Use C18 columns with acetonitrile/water gradients.
- UV-Vis Spectroscopy : Monitor tetrazine-TCO reactions (λ = 520–540 nm for tetrazine decay).
- Fluorescence Quenching : Track IEDDA kinetics using fluorophore-labeled TCO partners.
- Stability Studies : Incubate conjugates in serum (37°C, 24–72 hrs) and analyze degradation via SDS-PAGE or SEC .
Advanced Research Questions
Q. How do reaction kinetics of this compound with TCO derivatives compare to non-methylated analogs, and how can this be leveraged in multi-step bioconjugation?
this compound exhibits slower IEDDA kinetics (k ≈ 1,000–3,000 M⁻¹s⁻¹) compared to hydrogen-substituted Tetrazine-Amine (k ≈ 30,000 M⁻¹s⁻¹) due to steric hindrance from the methyl group . However, its enhanced stability enables sequential conjugation workflows:
Primary Reaction : Use fast-reacting Tetrazine-Amine for time-sensitive labeling.
Secondary Reaction : Apply this compound for stable, long-term tagging.
Validate kinetics using stopped-flow spectroscopy and compare activation energies (Ea) via Arrhenius plots .
Q. What strategies mitigate competing side reactions when using this compound in complex biological matrices?
Common side reactions include:
- Oxidation : Tetrazine rings degrade under prolonged light exposure. Use amber vials and argon atmospheres.
- Nucleophilic Attack : Amine groups may react with esters or activated carbonyls. Introduce protecting groups (e.g., Fmoc) during synthesis and remove them post-conjugation.
- Cross-Reactivity : Screen for off-target binding using blocking agents (e.g., bovine serum albumin) in PBS .
Q. How can contradictory data on this compound’s stability in buffered solutions be resolved?
Discrepancies arise from variations in buffer composition (e.g., Tris vs. PBS), temperature, and trace metal content. To resolve:
Controlled Replicates : Perform stability assays in triplicate under identical conditions.
Metal Chelation : Add EDTA (1–5 mM) to eliminate metal-catalyzed degradation.
Accelerated Aging : Compare half-lives at 4°C, 25°C, and 37°C to model Arrhenius relationships.
| Condition | Half-Life (Days) | Source |
|---|---|---|
| PBS, 4°C | >30 | |
| PBS, 37°C | 7–10 | |
| Tris + EDTA, 25°C | 14–21 |
Q. What computational methods support the design of this compound derivatives with tailored reactivity?
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict IEDDA reactivity.
- MD Simulations : Assess conformational flexibility of PEG-linked derivatives in aqueous environments.
- QSPR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with kinetic parameters .
Methodological Guidelines
- Synthesis : Purify via flash chromatography (silica gel, CH₂Cl₂/MeOH) and validate by ¹H NMR (δ = 8.5–9.0 ppm for tetrazine protons).
- Storage : Lyophilize and store at -20°C under argon; avoid freeze-thaw cycles .
- Troubleshooting : If conjugation efficiency drops, check for amine group oxidation (via Ellman’s assay) or tetrazine ring hydrolysis (UV-Vis at 520 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
